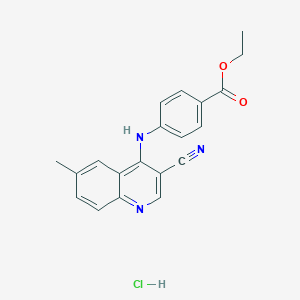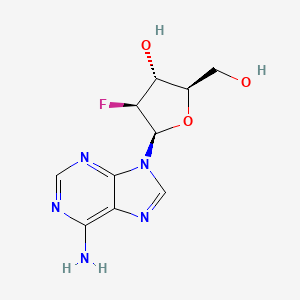
9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)腺嘌呤
描述
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is a synthetic nucleoside analogue. This compound is structurally similar to natural nucleosides but has been modified to enhance its biological activity and stability. It is known for its potent antitumor and antiviral properties, making it a valuable compound in medical research and treatment.
科学研究应用
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: Its antitumor and antiviral properties make it a candidate for the development of new therapeutic agents. It has shown efficacy against various types of cancer and viral infections.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
Target of Action
The primary targets of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine are DNA polymerase α and ribonucleotide reductase . These enzymes play a crucial role in DNA synthesis and replication. DNA polymerase α is responsible for initiating DNA replication, while ribonucleotide reductase is involved in the production of deoxyribonucleotides, which are the building blocks of DNA .
Mode of Action
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with its targets by inhibiting their function. It inhibits DNA polymerase α and ribonucleotide reductase, thereby disrupting DNA synthesis . The compound’s triphosphate form, Cl-F-ara-ATP, is a potent inhibitor of DNA polymerase α . The inhibition of DNA polymerase α is competitive with respect to dATP .
Biochemical Pathways
The inhibition of DNA polymerase α and ribonucleotide reductase by 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine affects the DNA synthesis pathway . This results in a decrease in the pools of deoxyribonucleoside triphosphates (dATP, dCTP, and dGTP), which are essential for DNA synthesis .
Pharmacokinetics
The pharmacokinetics of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its metabolism to the monophosphate form by the enzyme deoxycytidine kinase . The compound’s mono-, di-, and triphosphates accumulate in cells, with the monophosphate being its major metabolite . After washing cells into drug-free medium, the elimination of each 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine nucleotide is nonlinear with a prolonged terminal phase .
Result of Action
The result of the action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is the inhibition of DNA synthesis, leading to cell growth inhibition . For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation . The compound’s monophosphate form, Cl-F-ara-AMP, is incorporated into DNA, and this incorporation is critical for its cytotoxicity .
Action Environment
The action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine can be influenced by environmental factors such as the presence of natural nucleosides. Competition studies with natural nucleosides suggest that deoxycytidine kinase is the enzyme responsible for the metabolism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine to the monophosphate
生化分析
Biochemical Properties
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with several enzymes and proteins. It is a potent inhibitor of DNA polymerase α . The compound also inhibits ribonucleotide reductase activity . These interactions play a crucial role in its mechanism of action.
Cellular Effects
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine has significant effects on various types of cells and cellular processes. It has been shown to be a potent inhibitor of K562 cell growth . The compound also influences cell function by inhibiting the incorporation of thymidine into the DNA .
Molecular Mechanism
The molecular mechanism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its triphosphate form, which inhibits DNA polymerase α and ribonucleotide reductase . This results in the inhibition of DNA synthesis . The compound is also incorporated into the DNA, inhibiting the further elongation of the DNA chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine change over time. For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation .
Dosage Effects in Animal Models
The effects of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine vary with different dosages in animal models. For instance, the compound has shown activity against the P388 tumor in mice on several different schedules .
Metabolic Pathways
The metabolic pathways of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involve its conversion to the monophosphate form by deoxycytidine kinase . The compound’s triphosphate form is also detected in cells .
Transport and Distribution
It is known that the compound accumulates in cells in its mono-, di-, and triphosphate forms .
Subcellular Localization
It is known that the compound is incorporated into the DNA , suggesting that it localizes to the nucleus where DNA replication occurs.
准备方法
The synthesis of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves several steps. One common method starts with the preparation of the sugar moiety, 2-deoxy-2-fluoro-beta-d-arabinofuranose, which is then coupled with adenine. The reaction typically involves the use of a Lewis acid catalyst to facilitate the glycosylation process. Industrial production methods often optimize these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the compound’s electronic properties, affecting its interaction with biological targets.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the adenine or sugar moiety.
相似化合物的比较
9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is unique among nucleoside analogues due to its enhanced stability and potency. Similar compounds include:
2-Chloro-9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine: This compound also inhibits DNA synthesis but has different pharmacokinetic properties.
Fludarabine: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action and spectrum of activity.
Cladribine: Similar to fludarabine, it is used in the treatment of certain leukemias and has a distinct mechanism of action.
属性
IUPAC Name |
(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYPTJWJBEXBC-GQTRHBFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Q1: What is the mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?
A: 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine, often abbreviated as Cl-F-ara-A in the provided research, is a deoxyadenosine analogue. This compound exhibits its cytotoxic effects primarily through incorporation into DNA and inhibition of ribonucleotide reductase , .
Q2: How does the structure of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine relate to its activity?
A: The fluorine atom at the 2’ position in the arabino configuration plays a significant role in its activity. Research comparing Cl-F-ara-A with its ribo-configured counterparts, 2-chloro-9-(2-deoxy-2-fluoro-beta-d-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-d-ribofuranosyl)adenine, revealed that Cl-F-ara-A demonstrated superior potency in inhibiting CEM cell growth , . This difference in activity was attributed to the more potent inhibition of ribonucleotide reductase by the arabino-configured Cl-F-ara-A.
Q3: What is the metabolic pathway of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine within cells?
A: Cl-F-ara-A enters cells and undergoes phosphorylation by deoxycytidine kinase to form its monophosphate, Cl-F-ara-AMP . Subsequent phosphorylation steps lead to the formation of the diphosphate and ultimately the active triphosphate metabolite, Cl-F-ara-ATP.
Q4: What are the potential applications of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?
A: Given its potent cytotoxic activity, primarily through the inhibition of DNA synthesis and ribonucleotide reductase, Cl-F-ara-A has been investigated as a potential antitumor agent , .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
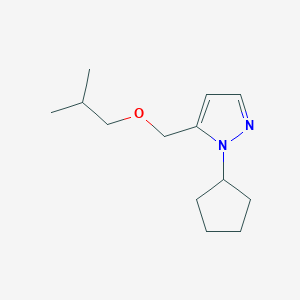
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2363761.png)
![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)
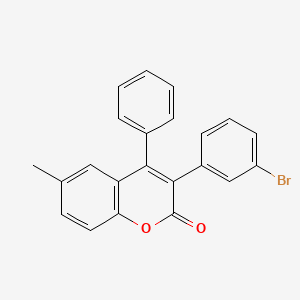
![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)
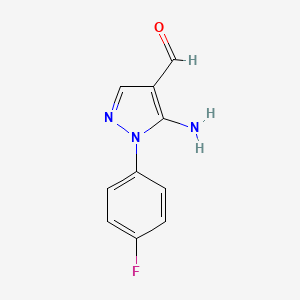
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)


![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)
